molecular formula C24H32N2O4 B12614363 Azepan-2-one;4-(4-hydroxyphenyl)phenol CAS No. 918409-69-5

Azepan-2-one;4-(4-hydroxyphenyl)phenol

Cat. No.: B12614363
CAS No.: 918409-69-5
M. Wt: 412.5 g/mol
InChI Key: YRGQETSRMPGBQF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepan-2-one;4-(4-hydroxyphenyl)phenol can be achieved through various methods. One efficient method involves a two-step [5 + 2] annulation reaction catalyzed by gold. This reaction shows high regioselectivities and good to excellent diastereoselectivities . The reaction conditions typically involve the use of gold catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Azepan-2-one;4-(4-hydroxyphenyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the biphenyl moiety can be oxidized to form quinones.

    Reduction: The carbonyl group in the azepan-2-one ring can be reduced to form secondary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and reduced lactams.

    Substitution: Alkylated or acylated derivatives of the compound.

Scientific Research Applications

Azepan-2-one;4-(4-hydroxyphenyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of azepan-2-one;4-(4-hydroxyphenyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the biphenyl moiety can form hydrogen bonds with biological macromolecules, while the azepan-2-one ring can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Caprolactam: A cyclic amide similar to the azepan-2-one moiety.

    Biphenyl-4,4’-diol: A biphenyl derivative with hydroxyl groups similar to 4-(4-hydroxyphenyl)phenol.

Uniqueness

Azepan-2-one;4-(4-hydroxyphenyl)phenol is unique due to its combination of a cyclic amide and a biphenyl derivative

Properties

CAS No.

918409-69-5

Molecular Formula

C24H32N2O4

Molecular Weight

412.5 g/mol

IUPAC Name

azepan-2-one;4-(4-hydroxyphenyl)phenol

InChI

InChI=1S/C12H10O2.2C6H11NO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;2*8-6-4-2-1-3-5-7-6/h1-8,13-14H;2*1-5H2,(H,7,8)

InChI Key

YRGQETSRMPGBQF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1=CC(=CC=C1C2=CC=C(C=C2)O)O

Origin of Product

United States

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